2-Ethyl-3-methyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-methyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a unique structure that combines elements of pyridine, benzimidazole, and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-pyrazolecarboxylic acid with benzyl alcohol in the presence of 1-ethyl-3-(3-dimethylpropylamine) carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) to form an intermediate compound . This intermediate is then subjected to further reactions, including oxidation and nucleophilic substitution, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-methyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as 3-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine or benzimidazole rings, often using reagents like trimethylsilyl cyanide (TMSCN).
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or LiAlH4 in tetrahydrofuran (THF) under reflux.
Substitution: TMSCN in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as cyano or alkyl groups, into the molecule.
Scientific Research Applications
2-Ethyl-3-methyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of tyrosine kinases, which are enzymes involved in cell signaling pathways . By binding to the active site of these enzymes, the compound can block their function, leading to therapeutic effects in diseases like cancer.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Pyrido[1,2-a]benzimidazole derivatives: A class of compounds with similar structural features and biological activities.
Uniqueness
2-Ethyl-3-methyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C20H17N5 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-ethyl-3-methyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C20H17N5/c1-3-15-13(2)16(12-21)20-24-17-6-4-5-7-18(17)25(20)19(15)23-14-8-10-22-11-9-14/h4-11H,3H2,1-2H3,(H,22,23) |
InChI Key |
PNNUONRYUZRKTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.